molecular formula C12H23ClN2O B1382366 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride CAS No. 1803596-25-9

2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride

Cat. No.: B1382366
CAS No.: 1803596-25-9
M. Wt: 246.78 g/mol
InChI Key: KOKVURVPCHBVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride is a synthetic organic compound that features both azepane and pyrrolidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Pyrrolidine Ring: Similar to the azepane ring, this involves cyclization reactions.

    Coupling of the Rings: The azepane and pyrrolidine rings are coupled through an ethanone linker, often using reagents like alkyl halides and bases.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the rings.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone linker.

    Substitution: Substitution reactions might occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or substituted derivatives.

Scientific Research Applications

2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving nitrogen-containing rings.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds with azepane and pyrrolidine rings can interact with enzymes or receptors, potentially inhibiting or activating them. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride
  • 2-(Morpholin-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride

Uniqueness

2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride is unique due to the presence of the azepane ring, which can confer different steric and electronic properties compared to piperidine or morpholine analogs.

Properties

IUPAC Name

2-(azepan-4-yl)-1-pyrrolidin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c15-12(14-8-1-2-9-14)10-11-4-3-6-13-7-5-11;/h11,13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKVURVPCHBVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1909336-53-3
Record name Ethanone, 2-(hexahydro-1H-azepin-4-yl)-1-(1-pyrrolidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909336-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803596-25-9
Record name Ethanone, 2-(hexahydro-1H-azepin-4-yl)-1-(1-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803596-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride
Reactant of Route 2
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride
Reactant of Route 3
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.